molecular formula C19H13Cl2N5O3 B3410915 2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 899946-23-7

2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

Cat. No.: B3410915
CAS No.: 899946-23-7
M. Wt: 430.2 g/mol
InChI Key: MLTLMJHKGPMWOW-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, making it a subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy acetic acid derivative. This is followed by the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions. The final step involves the coupling of these two intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide apart is its combination of the dichlorophenoxy and pyrazolo[3,4-d]pyrimidine moieties, which endows it with unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research .

Biological Activity

2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide is a complex organic compound notable for its potential biological activities. Its structure combines a dichlorophenoxy group with a pyrazolo[3,4-d]pyrimidine moiety, making it a candidate for various medicinal applications. This article will delve into the biological activity of this compound, highlighting its pharmacological properties, synthesis methods, and research findings.

Medicinal Chemistry Applications

The compound has been investigated for its potential as a kinase inhibitor , which is significant in cancer therapy. Kinase inhibitors play a crucial role in regulating cell division and proliferation, making them vital in treating various cancers. Preliminary studies suggest that this compound exhibits promising activity against several cancer cell lines.

Pharmacological Profile

Research indicates that this compound may interact with multiple biological targets due to its unique structural features. Key findings include:

  • Antitumor Activity : Studies have shown significant cytotoxic effects against specific cancer cell lines.
  • Antimicrobial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

Case Studies

  • Anticancer Activity : In a study published in 2020, the compound was tested against various cancer cell lines, showing IC50 values that suggest effective inhibition of cell growth compared to standard chemotherapeutics .
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of similar compounds and highlighted the effectiveness of pyrazolo[3,4-d]pyrimidine derivatives against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that structural similarities may confer similar biological activities .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds:

Compound NameStructural FeaturesUnique Properties
2-(2-chlorophenoxy)-N-{4-hydroxyphenyl}-acetamideChlorophenoxy groupExhibits anti-inflammatory properties
2-(2-bromophenoxy)-N-{5-methylpyrazolo[3,4-d]pyrimidin}-acetamideBromophenoxy groupPotential antitumor activity
2-(2-fluorophenoxy)-N-{6-methylpyrazolo[3,4-d]pyrimidin}-acetamideFluorophenoxy groupEnhanced bioavailability

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Dichlorophenoxy Acetic Acid Derivative : This is the initial step where the dichlorophenoxy group is synthesized.
  • Formation of Pyrazolo[3,4-d]pyrimidine Core : This involves cyclization reactions to build the pyrazolo structure.
  • Coupling Reaction : The final step combines the two intermediates under controlled conditions to yield the target compound.

Reaction Conditions

Common reagents used in these synthetic processes include:

  • Oxidizing Agents : Such as potassium permanganate for oxidation reactions.
  • Reducing Agents : Such as sodium borohydride for reduction processes.

Optimizing these conditions is crucial for maximizing yield and purity during synthesis.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N5O3/c20-12-6-7-16(15(21)8-12)29-10-17(27)24-25-11-22-18-14(19(25)28)9-23-26(18)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLTLMJHKGPMWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 3
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 4
Reactant of Route 4
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide
Reactant of Route 6
2-(2,4-dichlorophenoxy)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

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